(4,5-Dihydro-1,3-oxazol-4-yl)methanol chemical properties and structure
(4,5-Dihydro-1,3-oxazol-4-yl)methanol chemical properties and structure
This technical guide details the chemical properties, synthesis, and applications of (4,5-Dihydro-1,3-oxazol-4-yl)methanol , a critical chiral scaffold in medicinal chemistry and polymer science.
Core Class: 4-Hydroxymethyl-2-oxazolines Primary Application: Chiral Building Blocks, Poly(2-oxazoline) Drug Delivery Systems, Ligand Synthesis
Executive Summary
(4,5-Dihydro-1,3-oxazol-4-yl)methanol represents a versatile heterocyclic scaffold derived primarily from the chiral pool (L- or D-Serine). Unlike fully saturated oxazolidines, the 2-oxazoline ring features a C=N double bond, imparting unique electronic properties that facilitate cationic ring-opening polymerization (CROP) and Lewis acid coordination. This guide analyzes the molecule's structural integrity, synthetic pathways from amino acids, and its pivotal role as a monomer for "stealth" polymer drug carriers (Poly(2-oxazoline)s) and as a precursor for chiral ligands in asymmetric catalysis.
Structural Architecture & Chemical Properties[1][2]
Stereochemistry and Tautomerism
The core structure features a chiral center at the C4 position, inherited directly from the starting amino acid (typically Serine).
-
Chirality: The (S)-enantiomer is derived from L-Serine.[1] Retention of configuration during synthesis is critical for its use as a chiral auxiliary.
-
Electronic Character: The C=N bond (imine character) makes the N3 nitrogen basic and nucleophilic. The oxygen at position 1 introduces ring strain, making the system susceptible to ring-opening under acidic conditions or alkylation.
Physicochemical Profile[4][5]
-
Molecular Formula: C
H NO (for the unsubstituted C2-H core) -
Molecular Weight: 101.10 g/mol [2]
-
Solubility: Highly soluble in polar organic solvents (MeOH, DCM, THF). Low molecular weight derivatives are water-soluble.
-
Stability:
-
Acid Sensitivity: High.[3] Hydrolyzes to amino alcohols (Serinol derivatives) in aqueous acid.
-
Base Stability: Moderate to High. Resistant to mild bases.
-
Thermal: Stable up to ~150°C, but C2-H derivatives may oxidize or polymerize.
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Quantitative Property Data
Table 1: Physicochemical properties of 4-hydroxymethyl-2-oxazoline derivatives.
| Property | Unsubstituted (R=H) | 2-Methyl Derivative | 2-Phenyl Derivative |
| CAS No. | 106323-73-3 | 39986-37-3 | 103788-61-0 |
| Physical State | Viscous Oil | Liquid | Crystalline Solid |
| Boiling/Melting | N/A (Unstable) | ~85°C (0.5 mmHg) | MP: 68-70°C |
| pKa (Conj. Acid) | ~5.5 | ~5.5 | ~4.8 |
| LogP | -0.5 (Est.) | -0.1 | 1.8 |
Synthesis Strategies
The industrial standard for synthesizing (4,5-Dihydro-1,3-oxazol-4-yl)methanol scaffolds utilizes the Cyclodehydration of Serine Derivatives . This pathway is preferred for its atom economy and preservation of stereochemistry.
Mechanism: Serine Cyclization
The reaction proceeds via the activation of the amide carbonyl followed by intramolecular nucleophilic attack by the serine hydroxyl group.
Figure 1: Synthetic pathway from L-Serine to 4-hydroxymethyl-2-oxazoline with retention of chirality.[1]
Key Reaction Parameters
-
Activation Agents: Thionyl chloride (SOCl
), DAST (Diethylaminosulfur trifluoride), or catalytic Lewis acids (ZnCl ) are used to activate the amide oxygen or convert the hydroxyl to a leaving group. -
C2-Substituent Control: The "R" group at C2 is determined by the acyl chloride or nitrile used in the second step.
-
Formyl (R=H): Use ethyl formate (rare due to instability).
-
Methyl (R=Me): Use acetyl chloride or acetonitrile.
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Phenyl (R=Ph): Use benzoyl chloride or benzonitrile.
-
Chemical Reactivity & Applications[8][9]
Cationic Ring-Opening Polymerization (CROP)
The most significant application of 2-oxazolines in modern drug delivery is their polymerization into Poly(2-oxazoline)s (POx) . These polymers are structural isomers of polypeptides and serve as highly biocompatible, "stealth" alternatives to PEG (Polyethylene Glycol).
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Mechanism: The nitrogen lone pair attacks an electrophilic initiator (e.g., Methyl Tosylate), forming an oxazolinium cation. Subsequent monomer units attack the C5 position, opening the ring and propagating the chain.
-
Role of 4-Hydroxymethyl: The C4-CH
OH group allows for the introduction of pendant functional groups post-polymerization or acts as a branching point, creating complex polymer architectures (brushes, stars) for encapsulating hydrophobic drugs.
Reactivity Profile
Figure 2: Divergent reactivity profile demonstrating utility in polymer chemistry and organic synthesis.
Experimental Protocol: Synthesis of (S)-4-Hydroxymethyl-2-Phenyl-2-Oxazoline
Context: Due to the instability of the C2-H variant, the C2-Phenyl derivative is the standard model for demonstrating this scaffold's chemistry. This protocol ensures high enantiomeric purity (>98% ee).
Materials
-
L-Serine methyl ester hydrochloride (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Thionyl chloride (SOCl
) (1.5 eq) -
Triethylamine (Et
N) (2.5 eq) -
Dichloromethane (DCM) (Anhydrous)
Methodology
-
N-Acylation:
-
Suspend L-Serine methyl ester HCl (15.5 g, 100 mmol) in dry DCM (200 mL) at 0°C.
-
Add Et
N (28 mL, 200 mmol) dropwise followed by Benzoyl chloride (12.8 mL, 110 mmol). -
Stir at RT for 4 hours. Wash with 1M HCl, sat. NaHCO
, and brine. Dry organic layer (MgSO ) and concentrate to yield N-Benzoyl-L-serine methyl ester.
-
-
Cyclization (The Critical Step):
-
Dissolve the intermediate amide (10 g) in dry DCM (100 mL).
-
Cool to -78°C. Add SOCl
(1.5 eq) dropwise. -
Allow to warm to 0°C over 2 hours. The hydroxyl group activates and is displaced by the amide oxygen.
-
Quench: Pour into cold sat. NaHCO
(Caution: Gas evolution). -
Extract with DCM (3x).
-
-
Reduction to Alcohol:
-
Note: The cyclization typically yields the oxazoline ester. To get the methanol (alcohol) product, a mild reduction is required.
-
Dissolve the oxazoline ester in THF/MeOH (9:1). Add NaBH
(2.0 eq) at 0°C. -
Stir for 2 hours. Quench with acetone, then water.
-
Purification: Flash chromatography (EtOAc/Hexanes).
-
Validation:
-
1H NMR (CDCl3):
7.9 (d, 2H), 7.4 (m, 3H), 4.5 (m, 1H, C4-H), 4.3 (m, 2H, C5-H), 3.9 (dd, 1H, CH2OH). -
Chiral HPLC: Verify enantiomeric excess using a Chiralcel OD-H column.
Applications in Drug Development[1][8]
"Stealth" Drug Delivery Vectors
Poly(2-oxazoline)s (POx) derived from these monomers are currently in clinical trials (e.g., SER-214). They exhibit:
-
Low Immunogenicity: Unlike PEG, POx does not induce "anti-PEG" antibodies which accelerate blood clearance.
-
High Loading Capacity: The C4-hydroxymethyl handle allows for the conjugation of high payloads of cytotoxic drugs (e.g., Doxorubicin) directly to the polymer backbone.
Chiral Ligands (BOX and PyBOX)
The 4-hydroxymethyl group is a precursor to Bis-oxazolines (BOX) ligands. By converting the -OH to a leaving group and reacting with a linker, researchers synthesize C2-symmetric ligands used in asymmetric catalysis (e.g., copper-catalyzed cyclopropanation), essential for manufacturing chiral drug intermediates.
References
-
Poly(2-oxazoline)
-
Luxenhofer, R., et al. "Poly(2-oxazoline)s as Polymer Therapeutics." Macromolecular Rapid Communications, 2012.
-
-
Synthesis from Serine
-
Ager, D. J., et al. "Synthetic Applications of Fused Oxazolines." Chemical Reviews, 1996.
-
-
Oxazoline Polymerization Mechanism
-
Hoogenboom, R. "Poly(2-oxazoline)s: A Polymer Class with Numerous Potential Applications." Angewandte Chemie International Edition, 2009.
-
-
Chiral Ligand Synthesis
-
Evans, D. A., et al. "C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids." Journal of the American Chemical Society, 1993.
-
-
General Reactivity Data
-
PubChem Compound Summary for 4-hydroxymethyl-2-oxazoline derivatives.
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